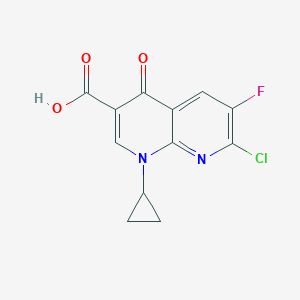

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Description

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 100361-18-0) is a fluorinated naphthyridine derivative with a molecular formula of C₁₂H₈ClFN₂O₃ and a molecular weight of 282.66 g/mol . Its structure features a 1,8-naphthyridine core substituted with a cyclopropyl group at N1, chlorine at C7, fluorine at C6, and a carboxylic acid at C2. This compound is a key intermediate in synthesizing fluoroquinolone antibiotics and other bioactive molecules due to its ability to bind transition metals via its 1,3-diketone moiety (C3-carboxylic acid and C4-ketone) . Industrial-grade purity exceeds 98%, with applications in anticancer and anti-inflammatory drug development .

Properties

IUPAC Name |

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O3/c13-10-8(14)3-6-9(17)7(12(18)19)4-16(5-1-2-5)11(6)15-10/h3-5H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNZWNNMJBOZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453583 | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100361-18-0 | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100361-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the final drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and resealing DNA during replication, and their inhibition leads to DNA damage and ultimately bacterial cell death.

Biochemical Pathways

Fluoroquinolones like ciprofloxacin disrupt DNA replication in bacteria, leading to cell death.

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered in the final drug product, ciprofloxacin.

Biological Activity

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, commonly referred to as a fluoroquinolone derivative, exhibits significant biological activity primarily as an antibacterial agent. This compound is structurally related to well-known antibiotics such as ciprofloxacin and enrofloxacin and has been studied for its efficacy against various bacterial pathogens.

- Molecular Formula : C13H9ClFN3O3

- Molecular Weight : 281.67 g/mol

- CAS Number : 86393-33-1

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound exerts bactericidal effects against a range of Gram-negative and Gram-positive bacteria.

Antibacterial Activity

Research indicates that this compound demonstrates potent antibacterial properties. It has been shown to be effective against various strains of Salmonella, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these organisms typically range from 0.5 to 8 µg/mL, indicating strong antibacterial efficacy.

Table 1: Antibacterial Activity Against Common Pathogens

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to fluoroquinolones is a significant concern. Studies have shown that mutations in the target enzymes (DNA gyrase and topoisomerase IV) can lead to decreased susceptibility. Furthermore, reduced expression of virulence genes in resistant strains has been documented, which may affect their pathogenicity and survival in host environments .

Case Studies

A notable case study highlighted the compound's role in treating infections caused by multi-drug resistant Salmonella. In this study, patients treated with a regimen including the fluoroquinolone derivative exhibited improved clinical outcomes compared to those receiving standard therapies. The study emphasized the importance of this compound in combating resistant bacterial infections in clinical settings .

Safety and Toxicity

While the antibacterial properties are promising, safety assessments indicate potential toxicity concerns. The compound is classified as harmful if swallowed and poses risks to aquatic life with long-lasting effects. Proper handling and disposal measures are recommended to mitigate these risks .

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is as an intermediate in the synthesis of Gemifloxacin , a fluoroquinolone antibiotic. This compound has shown efficacy against a range of bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .

Table 1: Synthesis Pathways for Gemifloxacin

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Reaction with cyclopropyl amine | 46 |

| 2 | Fluorination step | 85 |

| 3 | Final cyclization | 40 |

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities beyond its antibiotic properties. It has been evaluated for:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines due to its ability to interact with metal ions and form complexes that can induce apoptosis .

- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Metal Complex Formation

The presence of multiple functional groups in the compound facilitates its ability to form metal complexes. These complexes can enhance biological activity and stability, making them valuable in drug design. The diketone moiety formed by the ketone and carboxylic acid groups can chelate transition metals, which may improve pharmacological properties .

Case Study 1: Antibacterial Efficacy

A study published in ResearchGate demonstrated that derivatives of this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis, indicating its potential use in treating resistant strains .

Case Study 2: Anticancer Research

In another study focused on anticancer applications, researchers synthesized various derivatives of this compound and tested their cytotoxic effects on different cancer cell lines, finding promising results that warrant further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N1

Compound A : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: Unspecified)

- Structural Difference : N1 substituent is a 4-fluorophenyl group instead of cyclopropyl.

- Synthesis : Two-step process (substitution and hydrolysis) yields 65.6% .

- Applications : Targets HGF/c-Met signaling in breast and lung cancers .

Key Data :

Property Value Yield 65.6% ¹H NMR (DMSO-d6) δ 15.16 (d), 8.63 (s), etc. Bioactivity Anticancer intermediate

Compound B : 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 100426-75-3)

- Structural Difference : N1 substituent is a phenyl group .

Core Ring Modifications

Compound C : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 86393-33-1)

- Structural Difference: Quinoline core replaces 1,8-naphthyridine.

- Impact : Reduced planarity compared to naphthyridine may alter DNA gyrase binding in antibacterial activity .

Functional Group Additions

Compound D : 7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

- Structural Difference : C7 modified with a spirocyclic amine group .

- Applications: Designed for enhanced activity against Gram-negative resistant pathogens (e.g., Pseudomonas aeruginosa) .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | Compound A (4-Fluorophenyl) | Compound C (Quinoline Core) |

|---|---|---|---|

| Molecular Weight | 282.66 g/mol | ~297.65 g/mol | ~280.66 g/mol |

| LogP (Lipophilicity) | ~1.2 (estimated) | Higher (due to aryl group) | Similar |

| Melting Point | 174–176°C (ester precursor) | Not reported | Not reported |

| Bioactivity Focus | Antibacterial, anticancer | Anticancer | Antibacterial |

| Metal-Binding Capacity | High (1,3-diketone) | Moderate | Low |

Preparation Methods

Reaction with 4-Aminomethyl-3-methoxyimino-pyrrolidinium Dimethanesulfonate

The target compound undergoes nucleophilic substitution to form advanced intermediates. In Example 3 of patent, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.05 g) is reacted with 4-aminomethyl-3-methoxyimino-pyrrolidinium dimethanesulfonate (3.86 g) in aqueous triethylamine at 20–25°C for 17.75 hours. The reaction proceeds via deprotonation of the carboxylic acid group by triethylamine, facilitating a coupling reaction with the pyrrolidine derivative.

Table 1: Reaction Conditions for Derivative Synthesis

| Parameter | Value |

|---|---|

| Solvent | Water |

| Base | Triethylamine (5.1 mL) |

| Temperature | 20–25°C |

| Reaction Time | 17.75 hours |

| Yield (Assay-Adjusted) | 86% |

The product is isolated via filtration, washed with water and ethanol, and dried under vacuum, yielding a white solid with spectral data consistent with literature standards.

Analytical Characterization

The target compound and its derivatives are rigorously characterized to ensure purity and structural fidelity. Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of intermediates derived from the target compound reveals distinct proton environments. For example, the methanesulfonate salt of the coupled product shows resonances at δ 9.27 (2H, brs) and δ 3.87 (3H, s), corresponding to the aminomethyl and methoxyimino groups, respectively.

Elemental Analysis

Elemental composition is validated through combustion analysis. The dimethanesulfonate salt of 4-aminomethyl-3-methoxyimino-pyrrolidine, a related intermediate, matches theoretical values (C: 28.64% observed vs. 28.65% calculated; H: 6.25% vs. 6.31%).

Table 2: Elemental Analysis of a Related Intermediate

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 28.65 | 28.64 |

| H | 6.31 | 6.25 |

| N | 12.53 | 12.46 |

Industrial Optimization Strategies

Solvent and Temperature Control

Downstream reactions using the target compound emphasize solvent selection and temperature modulation. For instance, coupling reactions in aqueous triethylamine achieve higher yields compared to organic solvents like acetonitrile, likely due to improved solubility of ionic intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.